![molecular formula C16H15N3O2 B13939282 n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core. The reaction is usually carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The resulting benzoxazole is then reacted with an acetamidine derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: The acetamidine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted acetamidine derivatives.
科学研究应用
N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
N-[3-(Benzimidazol-2-ylamino)phenyl]amine: A similar compound with potential anticancer properties.
2-Phenylbenzoxazole Sulfonamide: Evaluated for its antimycobacterial activity.
Uniqueness
N-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine is unique due to its specific structural features, such as the methoxy group and the acetamidine moiety. These features contribute to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC 名称 |
N'-[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(17)18-12-6-7-14-15(9-12)21-16(19-14)11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H2,17,18) |
InChI 键 |
YRBSFAANYHISGV-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



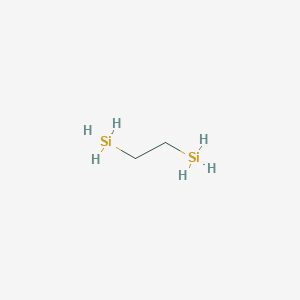
![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)
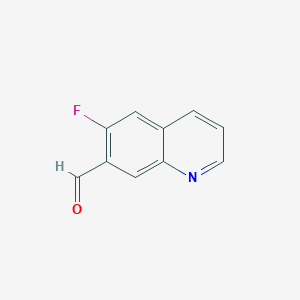
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)

![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)
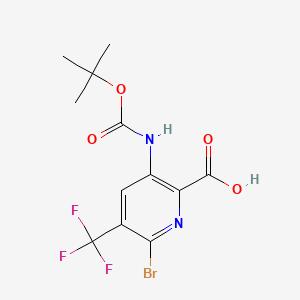
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)
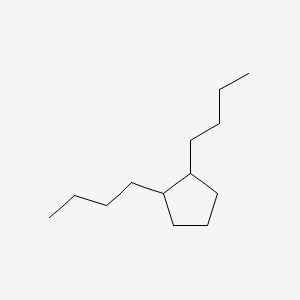
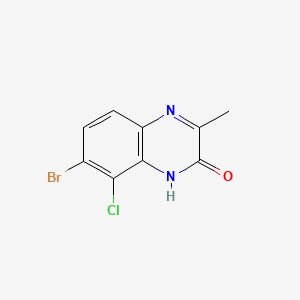
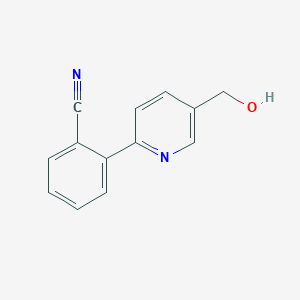
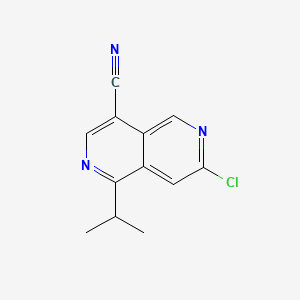
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
